(2Z)-3-(4-甲氧基苯基)-2-苯基丙烯酸

描述

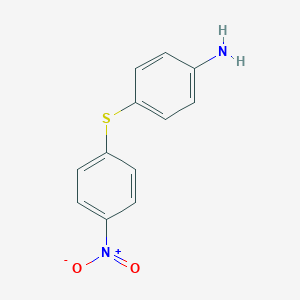

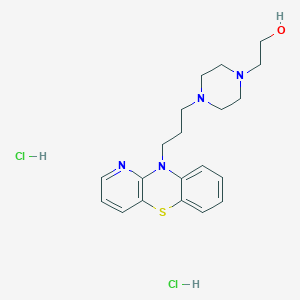

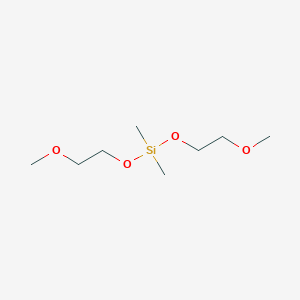

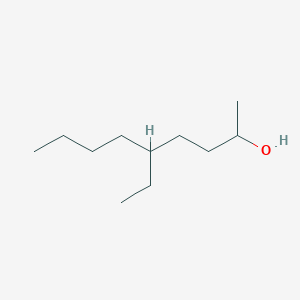

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, also known as 2Z-MPA, is a synthetic organic compound belonging to the class of compounds known as phenylacrylic acids. It is an important intermediate in the synthesis of many pharmaceuticals, drugs, and other compounds. The synthesis of 2Z-MPA is fairly straightforward and can be achieved through a number of different routes.

科学研究应用

肽合成

该化合物已被指定在肽合成中起作用。具体来说,一项研究讨论了类似化合物2,4-双(4-甲氧基苯基)-1,3,2,4-二硫代二磷 2,4-二硫化物作为无旋光异构化耦合试剂在肽合成中的应用。该化合物与N-保护氨基酸的盐反应,产生混合酸酐和肽,表明其在形成肽键时可能不会引起氨基酸的旋光异构化(Pedersen et al., 1982)。

晶体结构修改

还对类似化合物的衍生物,如3-(4-硝基苯基)-2-苯基丙烯酸进行了研究。这些研究揭示了这类化合物的化学修饰可以改变晶体中超分子片段的对称性,导致晶体对称性的变化,可能有利于非中心对称晶体结构的形成。这意味着(2Z)-3-(4-甲氧基苯基)-2-苯基丙烯酸衍生物可能在设计和开发具有特定性质的新晶体结构中发挥作用(Kuleshova et al., 2003)。

热降解研究

研究表明,类似化合物,如香豆酸(4-羟基-3-甲氧基肉桂酸),在醇的存在下经受热诱导脱羧反应,产生醚键连接的酚类产物。这表明(2Z)-3-(4-甲氧基苯基)-2-苯基丙烯酸可能参与类似的热降解途径,导致形成具有在食品科学和技术中应用的特定产品(Rizzi & Boekley, 1992)。

材料科学中的可再生建筑块

在材料科学中,类似肉桂酸衍生物的化合物,如苹果酸(与肉桂酸衍生物相关的化合物),已被探索作为可再生建筑块。它们已被用于增强分子对苯并噁嗪环形成的反应性,表明(2Z)-3-(4-甲氧基苯基)-2-苯基丙烯酸及其衍生物可能被用作合成新材料的可持续替代品(Trejo-Machin et al., 2017)。

光谱分析

该化合物已被用于光谱分析方法中,用于检测微量镍。这种应用展示了其在分析化学中的潜力,特别是在复杂基质中对特定金属进行敏感和选择性检测(Izquierdo & Carrasco, 1984)。

属性

IUPAC Name |

(Z)-3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUQYXSTNXLJIW-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-77-0 | |

| Record name | NSC66265 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。